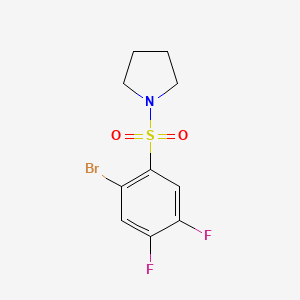
1-((2-Bromo-4,5-difluorofenil)sulfonil)pirrolidina
Descripción general
Descripción
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C10H10BrF2NO2S and a molecular weight of 326.16 g/mol . This compound features a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 2-bromo-4,5-difluorophenyl group. The presence of bromine and fluorine atoms in the aromatic ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine has diverse applications in scientific research, including:
Mecanismo De Acción
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Análisis Bioquímico
Biochemical Properties
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes .
Cellular Effects
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism can also influence its efficacy and toxicity .
Transport and Distribution
The transport and distribution of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors can affect the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, leading to changes in cellular processes .
Métodos De Preparación
The synthesis of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine typically involves the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the aromatic ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: A simpler analog with similar substitution patterns but lacking the sulfonyl and pyrrolidine groups.
4-Bromo-2,5-difluorobenzenesulfonyl chloride: A related compound with a sulfonyl chloride group instead of the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, which can exhibit varying biological activities and chemical properties.
The uniqueness of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-5-8(12)9(13)6-10(7)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZMJRTLFBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


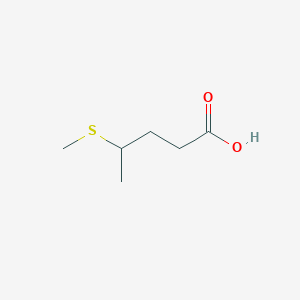

![1,4,6,7-TETRAHYDRO-3-(TRIFLUOROMETHYL)THIOPYRANO-[4,3-C]-PYRAZOLE](/img/structure/B1466025.png)





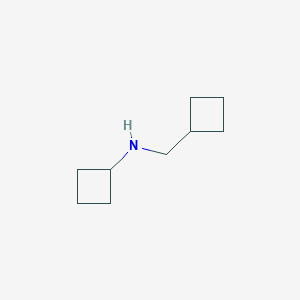

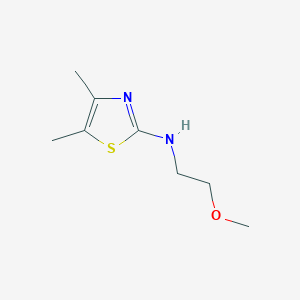
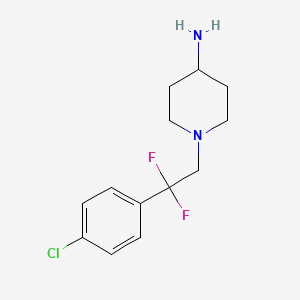
![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)
![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
